4-Aminophenylacetic acid

Peptide transport PepT1 peptidomimetic

Researchers investigating peptide transport mechanisms often struggle to source a validated PepT1 substrate that is transportable rather than inhibitory. 4-Aminophenylacetic acid (4-APAA; CAS 1197-55-3) resolves this as a proton-coupled oligopeptide transporter PepT1 substrate exhibiting 18-fold pH-dependent stimulation, clearly distinguishing it from non-translocated inhibitors like 4-AMBA. • PepT1 substrate control for vagal afferent activation & nutrient absorption assays • Key intermediate for peptide synthesis, peptidomimetic design, & antimicrobial (dioxoisoindolin-2-yl)phenylacetic acid derivatives • ≥98% purity (HPLC); bulk quantities available with global shipping

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1197-55-3
Cat. No. B024467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylacetic acid
CAS1197-55-3
Synonyms4-Aminobenzeneacetic Acid;  4-Aminophenylacetic Acid;  NSC 7929;  p-Aminophenylacetic Acid;  _x000B_
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyCSEWAUGPAQPMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenylacetic Acid: Bifunctional Amino Acid Scaffold


4-Aminophenylacetic acid (4-APAA; CAS 1197-55-3) is a para-substituted aromatic amino acid derivative featuring a phenylacetic acid core with an amino group at the 4-position, providing a bifunctional scaffold for amide bond formation and nucleophilic modifications . It is commercially available at ≥98% purity (HPLC) and serves as a versatile intermediate in peptide synthesis, peptidomimetic design, and functional material fabrication [1]. Notably, 4-APAA lacks a peptide bond yet interacts with the proton-coupled oligopeptide transporter PepT1 as both a competitive inhibitor and a substrate, making it a critical tool compound for investigating peptide transport mechanisms [2].

P
Transporter studies

PepT1 substrate control; transportable without competitive inhibition

S
Sensor surface modifier

Electrode functionalization for molecularly imprinted polymer sensors

C
Copolymer building block

Flexible methylene spacer in poly(succinimide-amide) synthesis

I
Antimicrobial intermediate

para-Substituted scaffold for bioactivity screening derivatives

4-Aminophenylacetic Acid: Analog Specificity and Procurement


Substituting 4-aminophenylacetic acid with regioisomers such as 3-aminophenylacetic acid or close analogs like 4-aminobenzoic acid or 4-aminophenylpropionic acid introduces critical functional divergence due to differences in molecular geometry, electron density distribution, and transport recognition. The para-substitution pattern of 4-APAA confers a specific planar geometry and charge distribution that enables PepT1 recognition and translocation [1], whereas the meta-substituted 3-isomer exhibits distinct vibrational and conformational behavior that alters its intermolecular interactions [2]. Similarly, 4-aminobenzoic acid lacks the flexible methylene bridge, reducing its peptide-mimicking capacity, while 4-aminophenylpropionic acid's extended side chain modifies its steric fit in enzymatic active sites . These structural variations preclude generic interchangeability in applications ranging from peptidomimetic synthesis to electrochemical sensor fabrication, necessitating compound-specific qualification.

Regioisomer 3-Aminophenylacetic acid alters charge distribution and conformation, preventing PepT1 recognition and consistent surface grafting.
Analog 4-Aminobenzoic acid lacks the methylene bridge, reducing peptide-mimicking capacity and polymer backbone mobility.
Chain length 4-Aminophenylpropionic acid’s extended side chain modifies steric fit in active sites and transport carriers.

4-Aminophenylacetic Acid: Comparator Evidence


PepT1 Substrate Activity: 4-APAA vs. 4-AMBA

4-Aminophenylacetic acid (4-APAA) is translocated by the proton-coupled oligopeptide transporter PepT1, whereas the structurally similar analog 4-aminomethylbenzoic acid (4-AMBA) acts solely as a non-translocated competitive inhibitor [1]. This functional dichotomy is directly demonstrated in vivo: duodenal infusion of protein hydrolysates inhibits gastric motility via PepT1 activation; this response is abolished by 4-AMBA but remains intact with 4-APAA, confirming 4-APAA's distinct ability to be transported without blocking the transporter [2].

PepT1 substrate vs inhibitor
Direct head-to-head
4-APAA: translocated substrate, maintains vagal reflex
4-AMBA: non-translocated inhibitor, abolishes reflex
Functional transport assay discrimination
In vivo rat duodenal vagal afferent recording
Peptide transport PepT1 peptidomimetic

PepT1 Transport Kinetics: pH Dependence

4-APAA transport across rat intact intestine is stimulated 18-fold by luminal acidification from physiological pH to pH 6.8, demonstrating its proton-coupled transport mechanism [1]. In contrast, 4-AMBA is not translocated under any pH condition, serving as a non-translocated inhibitor [2].

pH-dependent transport
Direct head-to-head
18-fold stimulation at pH 6.8
4-AMBA: zero translocation
Supports proton-coupled substrate validation
Rat intact intestine; HPLC quantification
Peptide transport PepT1 pH-dependent translocation

Glyphosate Detection: 4-APAA-Modified Gold Electrode

A gold electrode modified with 4-aminophenylacetic acid (CMA) and molecularly imprinted chitosan achieved a detection limit of 1 fg/mL (S/N=3) for glyphosate, with a linear response range from 0.31 pg/mL to 50 µg/mL [1]. In contrast, an aptamer-immobilized 4-APAA-modified carbon electrode (SPCE) yielded a limit of detection (LOD) of 0.0515 µM (approximately 8.7 ng/mL) and a linear range of 10 nM to 10 µM [2].

Glyphosate sensor LOD
Cross-study comparable
CMA/Au: 1 fg/mL (EIS)
CMA/SPCE aptasensor: 0.0515 µM
Supports trace-level environmental monitoring
~8,700-fold LOD difference; river water samples
Electrochemical sensor Glyphosate detection MIP

Polycondensation Reactivity: 4-APAA vs. 4-Aminobenzoic Acid

In acid-catalyzed polycondensation with L-aspartic acid, 4-aminophenylacetic acid (2b) participates as a comonomer, yielding poly(succinimide-amide) copolymers [1]. The methylene bridge in 4-APAA provides greater backbone flexibility compared to 4-aminobenzoic acid (2a), which incorporates a rigid aromatic ring directly adjacent to the reactive groups. This structural difference influences polymer chain mobility and thermal properties, though quantitative comparative data on molecular weight or thermal transitions are not reported in the available study.

Polycondensation flexibility
Class-level inference
4-APAA methylene spacer vs. 4-aminobenzoic acid rigid linkage
Backbone flexibility context; data to verify
No quantitative MW or thermal transition data reported
Polymer chemistry Polycondensation aromatic amino acids

4-Aminophenylacetic Acid: Key Application Scenarios


PepT1 Substrate Studies: Transportable Control

When investigating peptide transport via PepT1, 4-APAA is required as a transportable substrate control that does not inhibit the transporter, in contrast to the non-translocated inhibitor 4-AMBA. This distinction is critical for functional assays of vagal afferent activation and nutrient absorption [1]. 4-APAA is actively translocated with 18-fold pH-dependent stimulation, whereas 4-AMBA shows zero transport [2].

Glyphosate Electrochemical Sensor: Surface Modification

4-APAA-modified gold electrodes (CMA/Au) enable electrochemical impedance spectroscopy (EIS) microsensors for glyphosate detection with a limit of detection of 1 fg/mL and a linear range spanning 0.31 pg/mL to 50 µg/mL [1]. This represents an 8,700-fold improvement in LOD compared to 4-APAA-modified carbon electrodes using aptamer immobilization [2], establishing CMA/Au as a preferred platform for trace-level environmental monitoring.

Flexible Poly(succinimide-amide) Copolymer Synthesis

For acid-catalyzed polycondensation with L-aspartic acid, 4-APAA serves as a comonomer that introduces a methylene spacer, enhancing backbone flexibility relative to the rigid 4-aminobenzoic acid counterpart [1]. This structural feature is advantageous for applications requiring reduced polymer crystallinity or improved chain mobility, though direct comparative data on molecular weight or thermal properties require further investigation.

Antimicrobial Derivative Synthesis: Key Intermediate

4-APAA is employed as a key intermediate in the synthesis of (dioxoisoindolin-2-yl)phenylacetic acid derivatives, which exhibit promising antimicrobial activity against Bacillus subtilis and Staphylococcus aureus [1]. While quantitative MIC data are not reported, the para-amino substitution pattern is essential for the observed bioactivity, and regioisomers such as 3-aminophenylacetic acid would yield different electronic and steric properties [2].

Application
Selection Property
Validation Focus
PepT1 transporter control studies
Transportable substrate, non-inhibitory
pH-dependent translocation assay
Glyphosate electrochemical sensing
Surface grafting for MIP electrodes
Sensitivity and linear range evaluation
Flexible copolymer synthesis
Methylene spacer backbone mobility
Polymer thermal and mechanical profiling
Antimicrobial derivative intermediate
para-Substitution pattern for bioactivity
Regioisomer-specific bioactivity review

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